Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-

Description

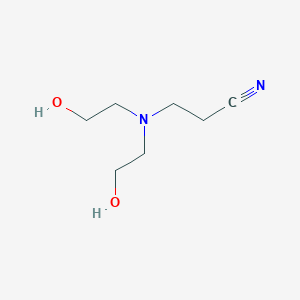

Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- (CAS 17209-72-2), also known as N-(2-cyanoethyl)diethanolamine, is a nitrile derivative with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.20 g/mol . Its structure comprises a propanenitrile backbone substituted with two 2-hydroxyethyl amino groups. Key physical properties include:

- Density: 1.132 g/cm³

- Boiling Point: 366.8°C at 760 mmHg

- Refractive Index: 1.501

- Flash Point: 175.6°C .

The compound’s dual functional groups (nitrile and hydroxyl) confer reactivity in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, or surfactants.

Properties

IUPAC Name |

3-[bis(2-hydroxyethyl)amino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c8-2-1-3-9(4-6-10)5-7-11/h10-11H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIRWYMANRZZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCO)CCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044603 | |

| Record name | 3-[Bis(2-hydroxyethyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanenitrile, 3-[bis(2-hydroxyethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17209-72-2 | |

| Record name | 3-[Bis(2-hydroxyethyl)amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17209-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017209722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: Q2N2Q2CN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-[bis(2-hydroxyethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[Bis(2-hydroxyethyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Cyanoethyl)diethanolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPANENITRILE, 3-(BIS(2-HYDROXYETHYL)AMINO)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1W1EN3520 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-, also known as 3-((2-hydroxyethyl)amino)propanenitrile, is an organic compound with the molecular formula C₇H₁₄N₂O₂. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₇H₁₄N₂O₂

- Molecular Weight : 158.23 g/mol

- Density : 1.132 g/cm³

- Boiling Point : 366.8 °C at 760 mmHg

- Flash Point : 175.6 °C

Biological Activity Overview

3-(bis(2-hydroxyethyl)amino)propanenitrile exhibits various biological activities attributed to its unique chemical structure. The presence of both amino and hydroxyl groups allows for diverse interactions with biological targets, enhancing its potential utility in pharmaceuticals.

Key Biological Activities:

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against a range of microbial pathogens, suggesting that propanenitrile derivatives could possess antimicrobial activity.

- Cytotoxic Effects : Research indicates that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines, making them candidates for further investigation in cancer therapy.

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Structure-Activity Relationship (SAR)

The biological activity of propanenitrile derivatives can be influenced by structural modifications. The following table summarizes the structural features and their associated biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-(Bis(2-hydroxyethyl)amino)propanenitrile | C₇H₁₄N₂O₂ | Contains two hydroxyethyl groups | Potential antimicrobial and cytotoxic effects |

| 2-Aminoethanol | C₂H₇NO | Simple amino alcohol | Building block for various pharmaceuticals |

| Propanenitrile | C₃H₇N | Basic nitrile compound without amino functionality | Limited biological activity |

Study on Antimicrobial Activity

A study conducted by researchers at [source] investigated the antimicrobial properties of various propanenitrile derivatives, including 3-(bis(2-hydroxyethyl)amino)-propanenitrile. The results indicated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting that modifications to the hydroxyethyl groups enhance antimicrobial efficacy.

Cytotoxicity Against Cancer Cell Lines

In a study published in [source], the cytotoxic effects of propanenitrile derivatives were evaluated against several cancer cell lines, including breast and lung cancer cells. The findings showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising potential as anticancer agents.

Neuroprotective Mechanisms

Research highlighted in [source] explored the neuroprotective mechanisms of similar compounds. It was found that these compounds could modulate glutamate receptors, potentially reducing excitotoxicity in neuronal cells.

Scientific Research Applications

Medicinal Chemistry

Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- has been explored for its potential in drug development due to its ability to interact with biological systems. Research indicates that it can serve as a precursor in synthesizing various pharmaceuticals.

Case Study: Anticancer Agents

A study by Kohn et al. (1994) highlights the use of this compound in creating anticancer agents that target specific cellular pathways. The compound's structure allows for modifications that enhance its efficacy against cancer cells while minimizing side effects .

Material Science

In material science, propanenitrile, 3-(bis(2-hydroxyethyl)amino)- is utilized for functionalizing surfaces and enhancing material properties.

Application: Nanoporous Silica Functionalization

Research conducted on nanoporous silica (SBA-15) demonstrated that functionalizing it with propanenitrile derivatives improves its adsorption capabilities for various analytes. This application is crucial in solid-phase microextraction techniques used in analytical chemistry .

Environmental Applications

The compound has garnered attention for its potential role in environmental remediation processes. Its chemical properties allow it to interact with pollutants, aiding in their removal from contaminated sites.

Case Study: Screening Assessment

A screening assessment conducted under the Canadian Environmental Protection Act identified propanenitrile derivatives as having potential ecological impacts due to their persistence and bioaccumulation potential. This assessment emphasizes the need for careful management of such compounds in industrial applications .

Industrial Applications

Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- is also used in various industrial processes, particularly in the formulation of specialty chemicals.

Application: Chemical Synthesis

The compound serves as an intermediate in synthesizing various chemical products, including surfactants and emulsifiers used in personal care products and household cleaners. Its ability to enhance solubility and stability makes it a valuable ingredient in these formulations .

Comparison with Similar Compounds

DIPSO (3-[Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic Acid)

- CAS : 68399-80-4

- Molecular Formula: C₇H₁₇NO₆S

- Key Differences :

3-[2-Cyanoethyl(propyl)amino]propanenitrile (CAS 1555-59-5)

- Molecular Formula : C₈H₁₃N₃

- Key Differences: Contains an additional cyanoethyl group and a propyl substituent. Applications: Used in synthesizing antiviral agents (e.g., HIV-1 inhibitors) due to enhanced lipophilicity and reactivity .

Propanenitrile, 3-[[4-[(4,6-Dibromo-2-benzothiazolyl)azo]phenyl]ethylamino]- (CAS 28824-41-1)

- Molecular Formula : C₁₆H₁₂Br₂N₄S

- Key Differences: Features an azo (–N=N–) group and a benzothiazole ring. Applications: Classified as a disperse dye (textile industry) with strong colorfastness . Hazards: Potential carcinogenicity due to azo group degradation .

2-Propanol, 1-[bis(2-hydroxyethyl)amino]- (CAS 6712-98-7)

- Molecular Formula: C₇H₁₇NO₂

- Key Differences :

Comparative Analysis Table

Research Findings and Trends

- Synthetic Utility: Nitrile derivatives like Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-, are favored in catalysis and cross-coupling reactions due to their electron-withdrawing nitrile group .

- Toxicity Mitigation : Sulfonic acid derivatives (e.g., DIPSO) are increasingly used in biochemistry to avoid nitrile-related toxicity .

- Industrial Demand: Azo-based propanenitriles remain critical in dye manufacturing despite regulatory scrutiny over carcinogenicity .

Preparation Methods

Michael Addition of Diethanolamine to Acrylonitrile

A widely applicable method for synthesizing β-aminonitriles involves the Michael addition of amines to acrylonitrile. For Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-, this reaction likely proceeds via the nucleophilic attack of diethanolamine on acrylonitrile’s α,β-unsaturated system.

Reaction Conditions :

-

Solvent : Water or ethanol, facilitating polar interactions.

-

Temperature : 40–60°C to balance reaction rate and side-product formation.

-

Catalyst : Base catalysts (e.g., NaOH or KOH) enhance the nucleophilicity of diethanolamine.

Mechanistic Steps :

-

Deprotonation of diethanolamine’s amine group by the base.

-

Nucleophilic attack on acrylonitrile’s β-carbon, forming a zwitterionic intermediate.

-

Proton transfer to stabilize the adduct, yielding the β-aminonitrile product.

Yield Optimization :

Nucleophilic Substitution of Halopropanenitriles

An alternative route involves substituting a halogen atom in 3-halopropanenitrile with diethanolamine. For example, 3-chloropropanenitrile reacts with diethanolamine under basic conditions.

Typical Protocol :

-

Reactants : 3-Chloropropanenitrile (1.0 eq), diethanolamine (1.1 eq).

-

Base : Triethylamine or K₂CO₃ (1.2 eq) to scavenge HCl.

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.

Challenges :

-

Competing elimination reactions may form acrylonitrile, necessitating controlled temperatures.

-

Purification via silica gel chromatography (ethyl acetate/hexane) isolates the product.

Catalytic Amination Strategies

Reductive Amination of Ketones

While less direct, reductive amination of 3-oxopropanenitrile derivatives with diethanolamine could theoretically yield the target compound. This method requires:

-

Ketone Precursor : 3-Oxopropanenitrile.

-

Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol.

-

pH Control : Buffered at pH 6–7 to favor imine formation without reducing the nitrile group.

Limitations :

-

Limited commercial availability of 3-oxopropanenitrile.

-

Risk of over-reduction to primary amines.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexane, 1:1 to 3:1 gradient) effectively separates Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- from unreacted diethanolamine and oligomers.

Spectroscopic Analysis

-

¹H NMR (CDCl₃): Expected signals include:

-

IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O-H stretch).

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 158.198 g/mol | |

| Density | 1.132 g/cm³ | |

| Boiling Point | 366.8°C at 760 mmHg | |

| Flash Point | 175.6°C |

Industrial-Scale Considerations

-

Cost Efficiency : Michael addition using acrylonitrile and diethanolamine is preferred due to low-cost reactants.

-

Safety : Acrylonitrile’s toxicity mandates closed-system reactors and personal protective equipment.

-

Waste Management : Base catalysts require neutralization before aqueous waste disposal .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-, and what key parameters influence reaction yield?

- Methodology : The compound is typically synthesized via nucleophilic addition of bis(2-hydroxyethyl)amine to acrylonitrile. Reaction parameters include:

- Temperature : Optimized between 40–60°C to balance reaction rate and byproduct formation.

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .

- Catalyst : Base catalysts (e.g., KOH) improve amine reactivity .

Q. What analytical methods are recommended for confirming the molecular structure of this compound?

- Spectroscopic Techniques :

- NMR : NMR (δ 1.8–2.1 ppm for nitrile-adjacent CH, δ 3.4–3.7 ppm for hydroxyethyl groups) .

- FTIR : Peaks at ~2250 cm (C≡N stretch) and ~3300 cm (O-H stretch) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 189.2 .

Q. How should researchers purify Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- post-synthesis?

- Purification Methods :

- Column Chromatography : Use silica gel with eluents like ethyl acetate:methanol (9:1) to separate polar impurities .

- Recrystallization : Ethanol/water mixtures exploit solubility differences at low temperatures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for Propanenitrile derivatives?

- Approach : Cross-reference data from multiple techniques (e.g., NMR for carbon backbone validation) and compare with computational predictions (DFT for IR/NMR shifts). Contradictions in hydroxyl group signals may arise from hydrogen bonding variability—control solvent polarity and temperature during analysis .

Q. What computational approaches model the compound’s interaction with biological macromolecules?

- Methodology :

- Molecular Docking : Use InChI-derived 3D structures (e.g., from ) to predict binding affinities with enzymes or receptors.

- MD Simulations : Simulate aqueous stability using force fields (e.g., AMBER) to assess hydroxyl group solvation effects .

Q. How does the compound’s stability vary under different pH and thermal conditions?

- Experimental Design :

- pH Stability : Incubate in buffers (pH 2–12) at 25°C; monitor degradation via HPLC. Hydroxyl groups may confer instability in acidic conditions due to protonation-induced hydrolysis .

- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~150°C, with nitrile group degradation above 200°C .

Q. What mechanistic insights explain the reactivity of the nitrile group in this compound?

- Advanced Analysis :

- Kinetic Studies : Track nitrile conversion to amides or carboxylic acids under catalytic hydrogenation (e.g., Raney Ni).

- DFT Calculations : Model transition states for nucleophilic attacks on the nitrile carbon, highlighting steric effects from hydroxyethyl substituents .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on synthesis yields for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.